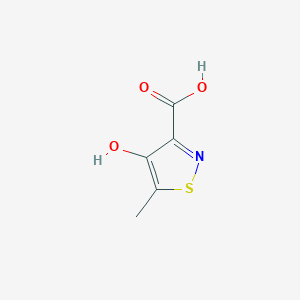![molecular formula C8H12ClN3OS B14219305 N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide CAS No. 828920-77-0](/img/structure/B14219305.png)
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the cyclization of suitable precursors. One common method involves the reaction of 4-chloro-5-(methylamino)-1,3-thiazole with 2-methylpropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
化学反应分析
Types of Reactions
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium tert-butoxide in N-methylpyrrolidone.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
科学研究应用
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, altering their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The pathways involved often include signal transduction and metabolic pathways .
相似化合物的比较
Similar Compounds
Thiazole: A simpler structure with similar reactivity.
Benzothiazole: Contains a fused benzene ring, offering different biological activities.
Oxazole: Similar structure but with an oxygen atom instead of sulfur.
Uniqueness
N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
828920-77-0 |
|---|---|
分子式 |
C8H12ClN3OS |
分子量 |
233.72 g/mol |
IUPAC 名称 |
N-[4-chloro-5-(methylamino)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C8H12ClN3OS/c1-4(2)6(13)12-8-11-5(9)7(10-3)14-8/h4,10H,1-3H3,(H,11,12,13) |
InChI 键 |
AGLQKQGWBGEJSR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(=O)NC1=NC(=C(S1)NC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
![7-Methyl-2-(trifluoromethyl)-6H-imidazo[4,5-f]quinolin-6-ol](/img/structure/B14219235.png)
![N-[(2-Methoxyphenyl)methylidene]-P,P-diphenylphosphinic amide](/img/structure/B14219243.png)



![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-N-ethyl-N'-(1-phenylethyl)urea](/img/structure/B14219267.png)






![N-Dodecyl-N'-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]urea](/img/structure/B14219311.png)
